molecular formula C11H14ClNO4 B11726717 Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate

Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate

Cat. No.: B11726717
M. Wt: 259.68 g/mol
InChI Key: SDFGDHRWEIYNRU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate: is an organic compound with the molecular formula C11H14ClNO4 and a molecular weight of 259.69 g/mol . This compound is characterized by the presence of an amino group, a chloro-substituted aromatic ring, and two methoxy groups, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate typically involves the esterification of the corresponding carboxylic acid with methanol in the presence of an acid catalyst. The amino group is introduced through nucleophilic substitution reactions, where an appropriate amine reacts with a chloro-substituted precursor .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale esterification and substitution reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the aromatic ring or the ester group, resulting in the formation of alcohols or reduced aromatic systems.

    Substitution: The chloro group on the aromatic ring can be substituted by various nucleophiles, such as amines or thiols, to form new derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as ammonia (NH3) or primary amines can be used under basic conditions to facilitate substitution reactions.

Major Products: The major products formed from these reactions include various substituted aromatic compounds, alcohols, and quinones, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry: Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate is used as an intermediate in the synthesis of complex organic molecules.

Biology: In biological research, this compound can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals and agrochemicals. Its derivatives may exhibit various biological activities, such as antimicrobial or anti-inflammatory properties.

Medicine: The compound and its derivatives are investigated for their potential therapeutic applications. They may serve as lead compounds in drug discovery programs targeting specific diseases or conditions.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, dyes, and polymers. Its reactivity and versatility make it valuable in various manufacturing processes.

Mechanism of Action

The mechanism of action of Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the aromatic ring and methoxy groups contribute to hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the desired biological or chemical effects .

Comparison with Similar Compounds

Uniqueness: Methyl 2-Amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate is unique due to the presence of both chloro and methoxy groups on the aromatic ring, which can influence its chemical reactivity and biological properties

Properties

Molecular Formula

C11H14ClNO4

Molecular Weight

259.68 g/mol

IUPAC Name

methyl 2-amino-2-(2-chloro-4,5-dimethoxyphenyl)acetate

InChI

InChI=1S/C11H14ClNO4/c1-15-8-4-6(10(13)11(14)17-3)7(12)5-9(8)16-2/h4-5,10H,13H2,1-3H3

InChI Key

SDFGDHRWEIYNRU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C(=C1)C(C(=O)OC)N)Cl)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.